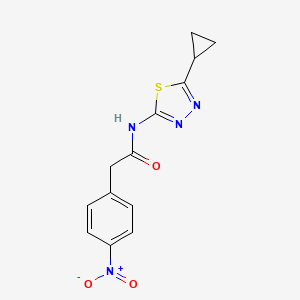![molecular formula C14H16N4OS B3596753 1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B3596753.png)
1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE
Vue d'ensemble
Description
1-[4-(2-Pyrimidinyl)piperazino]-2-(2-thienyl)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and a thienyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-pyrimidinyl)piperazino]-2-(2-thienyl)-1-ethanone typically involves the reaction of piperazine with 2-chloropyrimidine to form 1-(2-pyrimidinyl)piperazine. This intermediate is then reacted with 2-thiophenecarboxaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-Pyrimidinyl)piperazino]-2-(2-thienyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[4-(2-Pyrimidinyl)piperazino]-2-(2-thienyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[4-(2-pyrimidinyl)piperazino]-2-(2-thienyl)-1-ethanone involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. These interactions can modulate neurotransmitter release and influence various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buspirone: An anxiolytic drug that shares the piperazine and pyrimidinyl moieties.
Tandospirone: Another anxiolytic with similar structural features.
Gepirone: A compound with anxiolytic properties and a similar chemical structure.
Uniqueness
1-[4-(2-Pyrimidinyl)piperazino]-2-(2-thienyl)-1-ethanone is unique due to the presence of both pyrimidinyl and thienyl groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(11-12-3-1-10-20-12)17-6-8-18(9-7-17)14-15-4-2-5-16-14/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFSTMFKHHABLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B3596684.png)


![3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3596724.png)

![4-chloro-3-[(4-iodophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3596735.png)

![methyl 4,5-dimethoxy-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B3596747.png)
![2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3596754.png)


![8-(3-pyridinylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3596783.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3596793.png)
